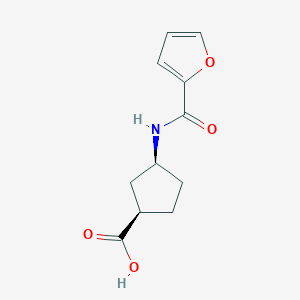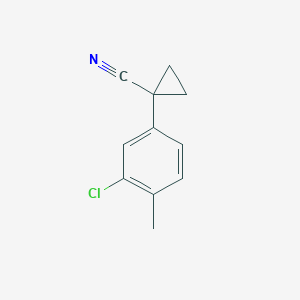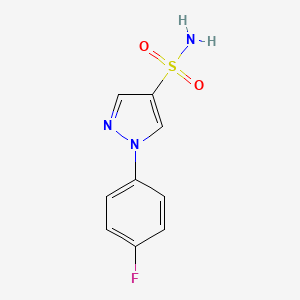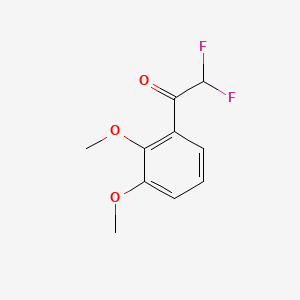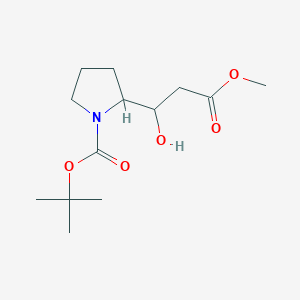
(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” is a chiral compound with the following structural formula:
(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
This compound belongs to the class of pyrrolidine derivatives and exhibits interesting properties due to its stereochemistry.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of (S)-tert-butyl 2-aminopyrrolidine-1-carboxylate with an appropriate aldehyde or ketone. The reaction proceeds under mild conditions and yields the desired product.
Industrial Production: In industrial settings, large-scale production typically involves efficient and cost-effective methods. These may include enzymatic resolution, asymmetric synthesis, or chemoenzymatic approaches. Optimization of reaction conditions and purification steps ensures high yields and purity.
Analyse Des Réactions Chimiques
Reactivity: “(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group yields the alcohol.
Substitution: Nucleophilic substitution reactions occur at the carbonyl carbon.
Ring-opening: The pyrrolidine ring can be opened under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alkoxides.
Ring-opening: Acidic or basic conditions.
Major Products: The major products depend on the specific reaction. For example:
- Oxidation: Carboxylic acid derivative.
- Reduction: Alcohol.
- Substitution: Nucleophilic substitution products.
- Ring-opening: Linear derivatives.
Applications De Recherche Scientifique
Chemistry:
- Chiral ligand in asymmetric synthesis.
- Building block for complex molecules.
- Potential drug candidates due to chiral properties.
- Enzyme inhibitors or activators.
- Used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The exact mechanism of action depends on the specific application. For drug candidates, it may involve binding to specific receptors or enzymes, modulating cellular pathways, or affecting metabolic processes.
Comparaison Avec Des Composés Similaires
“(S)-tert-Butyl 2-((S)-1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate” stands out due to its unique stereochemistry. Similar compounds include other pyrrolidine derivatives, but their specific substituents and stereochemistry differ.
: Reference: Example reference
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
tert-butyl 2-(1-hydroxy-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-6-9(14)10(15)8-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
Clé InChI |
GIKKYDWWUYYVDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1C(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


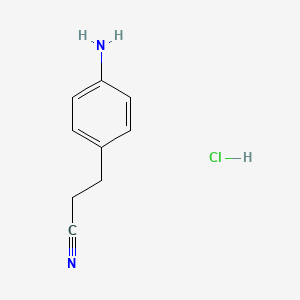
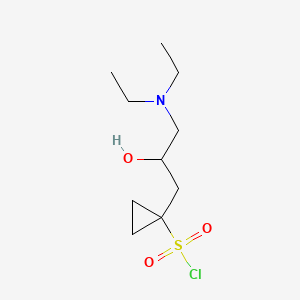
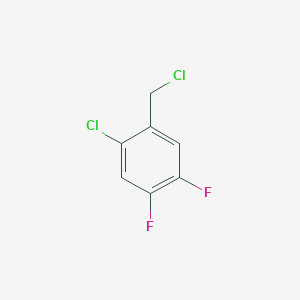
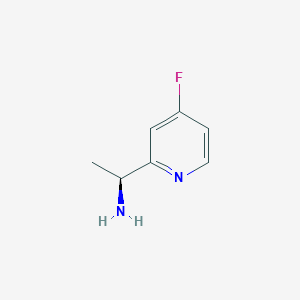
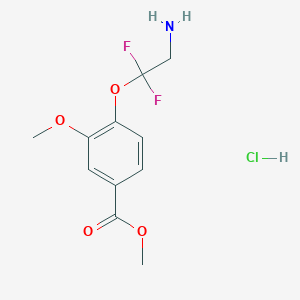
![1-(pyridin-2-yl)-4-[(2S)-pyrrolidine-2-carbonyl]piperazine dihydrochloride](/img/structure/B13525105.png)
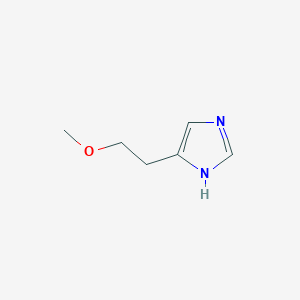
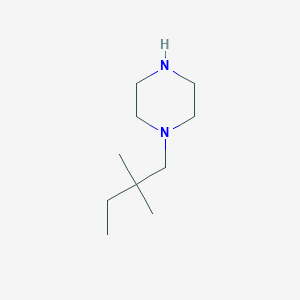
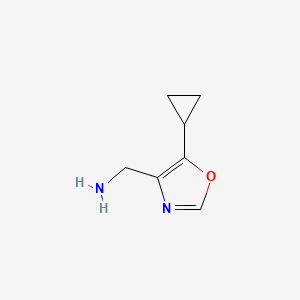
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
